Cholecystokinin (26-33) (free acid)
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Overview
Description
Cholecystokinin (26-33) (free acid) is a synthetic peptide derived from cholecystokinin, a hormone found in the gastrointestinal system and the central nervous system. This compound is an octapeptide, meaning it consists of eight amino acids. The desulfated form lacks the sulfate group typically found in the natural hormone, which can alter its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholecystokinin (26-33) (free acid) is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes multiple steps of deprotection and coupling reactions, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for activation .
Industrial Production Methods
In industrial settings, the synthesis of Cholecystokinin (26-33) (free acid) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Cholecystokinin (26-33) (free acid) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of sulfoxides.
Reduction: Reduction reactions can reverse the oxidation of methionine residues.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids .
Scientific Research Applications
Cholecystokinin (26-33) (free acid) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in gastrointestinal and central nervous system functions.
Medicine: Explored for its potential therapeutic effects, including appetite suppression and pain management.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Cholecystokinin (26-33) (free acid) exerts its effects by binding to cholecystokinin receptors (CCK receptors) in the gastrointestinal system and the brain. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways. These pathways can influence various physiological processes, such as digestion, appetite regulation, and pain perception .
Comparison with Similar Compounds
Similar Compounds
Cholecystokinin Octapeptide (sulfated): Contains a sulfate group, which is essential for its full biological activity.
Cholecystokinin Octapeptide (1-4) (desulfated): A shorter peptide fragment with different biological properties.
Uniqueness
Cholecystokinin (26-33) (free acid) is unique due to the absence of the sulfate group, which can significantly alter its interaction with receptors and its overall biological activity. This makes it a valuable tool for studying the specific roles of sulfation in peptide function .
Properties
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H61N9O14S2/c1-73-18-16-34(54-46(68)36(20-28-12-14-30(59)15-13-28)56-43(65)32(50)23-41(61)62)44(66)52-26-40(60)53-37(22-29-25-51-33-11-7-6-10-31(29)33)47(69)55-35(17-19-74-2)45(67)57-38(24-42(63)64)48(70)58-39(49(71)72)21-27-8-4-3-5-9-27/h3-15,25,32,34-39,51,59H,16-24,26,50H2,1-2H3,(H,52,66)(H,53,60)(H,54,68)(H,55,69)(H,56,65)(H,57,67)(H,58,70)(H,61,62)(H,63,64)(H,71,72)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZFEBZBSNCBNS-YRVFCXMDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H61N9O14S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1064.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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